![molecular formula C17H15N3O B7457693 N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide](/img/structure/B7457693.png)
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide, also known as PEQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. PEQ is a quinoline-based compound that has been found to have a variety of biological effects, including anti-inflammatory and anti-cancer properties. In
Scientific Research Applications
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has been studied extensively for its potential applications in scientific research. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has also been found to have anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer.
Mechanism of Action
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism by which N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide exerts its effects is still under investigation.
Biochemical and Physiological Effects:
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Advantages and Limitations for Lab Experiments
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. However, there are also limitations to its use. N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has been found to have low solubility in water, which can limit its use in certain experiments. In addition, the exact mechanism by which N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide exerts its effects is still under investigation, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide. One area of interest is the development of more efficient synthesis methods for N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide. Another area of interest is the investigation of the mechanism by which N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide exerts its effects, which could lead to the development of more effective treatments for inflammatory diseases and cancer. Finally, the investigation of the potential side effects of N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide is also an important area of future research.
Synthesis Methods
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chloroquinoline with 4-pyridylethylamine in the presence of a base. Another method involves the reaction of 2-aminobenzophenone with 4-pyridylethylamine in the presence of a reducing agent. Both methods result in the formation of N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide as a white solid.
properties
IUPAC Name |
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12(13-8-10-18-11-9-13)19-17(21)16-7-6-14-4-2-3-5-15(14)20-16/h2-12H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCLSXAPGBZEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.